molecular formula C10H12O2S B14017618 7-Methoxy-3,4-dihydro-1H-2-benzothiopyran-4-ol CAS No. 34722-18-4

7-Methoxy-3,4-dihydro-1H-2-benzothiopyran-4-ol

Katalognummer: B14017618
CAS-Nummer: 34722-18-4
Molekulargewicht: 196.27 g/mol
InChI-Schlüssel: QVCRYSACJBGYMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-methoxyisothiochroman-4-ol is an organic compound with the molecular formula C10H12O2S. It belongs to the class of isothiochromans, which are sulfur-containing heterocycles.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxyisothiochroman-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methoxy-substituted benzyl alcohols and thiols, followed by cyclization using acid catalysts. The reaction conditions often involve heating the reactants in the presence of a strong acid like sulfuric acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 7-methoxyisothiochroman-4-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

7-methoxyisothiochroman-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

7-methoxyisothiochroman-4-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-methoxyisothiochroman-4-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and protect cells from oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-methoxyisothiochroman-4-ol is unique due to the presence of both a methoxy group and a sulfur atom in its structure. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

34722-18-4

Molekularformel

C10H12O2S

Molekulargewicht

196.27 g/mol

IUPAC-Name

7-methoxy-3,4-dihydro-1H-isothiochromen-4-ol

InChI

InChI=1S/C10H12O2S/c1-12-8-2-3-9-7(4-8)5-13-6-10(9)11/h2-4,10-11H,5-6H2,1H3

InChI-Schlüssel

QVCRYSACJBGYMN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)C(CSC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.